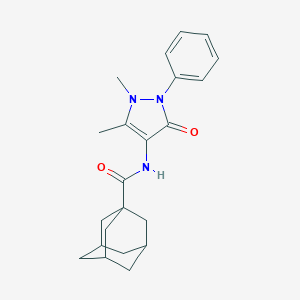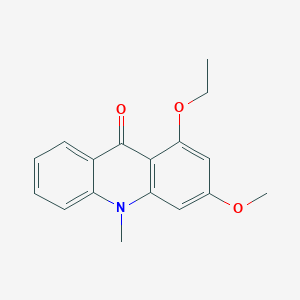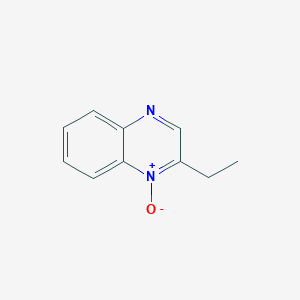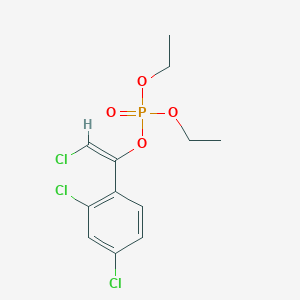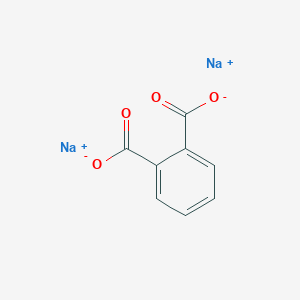
Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)-, also known as MTT, is a pyrimidine analog that has been widely used in scientific research. MTT is a yellowish powder that is soluble in water and organic solvents. It has been shown to have antitumor, antiviral, and antifungal activities, making it a valuable tool in drug discovery and development.
Wirkmechanismus
The mechanism of action of Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- is not fully understood. However, it has been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is essential for the synthesis of DNA and RNA. This inhibition leads to the depletion of nucleotides and ultimately results in cell death.
Biochemical and Physiological Effects:
Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- has also been shown to inhibit the activity of several enzymes, including dihydrofolate reductase, thymidylate synthase, and ribonucleotide reductase. These enzymes are essential for the synthesis of DNA and RNA, and their inhibition leads to the depletion of nucleotides and ultimately results in cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- in lab experiments is its broad spectrum of activity. It has been shown to have antitumor, antiviral, and antifungal activities, making it a valuable tool in drug discovery and development. Another advantage is its relative ease of use. Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- assays are simple and inexpensive, making them accessible to many researchers. However, one limitation of using Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- is its potential toxicity. Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- has been shown to be toxic to some cell types, and care must be taken when using it in experiments.
Zukünftige Richtungen
There are several future directions for research involving Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)-. One area of interest is the development of new drugs based on the structure of Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)-. Researchers are exploring ways to modify the structure of Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- to improve its efficacy and reduce its toxicity. Another area of interest is the use of Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- in combination with other drugs. Researchers are investigating the potential synergistic effects of combining Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- with other drugs to enhance their antitumor and antiviral activities. Finally, researchers are exploring the potential use of Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- in gene therapy. Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- has been shown to have the ability to penetrate cell membranes, making it a potential tool for delivering therapeutic genes to target cells.
Synthesemethoden
Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- can be synthesized by several methods, including the reaction of 4-amino-6-chloro-2-(trifluoromethyl)pyrimidine with sodium methylthiolate. Another method involves the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with potassium thioacetate, followed by reaction with ammonia and reduction with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- has been used in a wide range of scientific research applications, including drug discovery and development, cancer research, and virology. In drug discovery, Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- is used as a screening tool to identify potential new drugs. It has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for cancer treatment. Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- has also been shown to have antiviral activity against several viruses, including herpes simplex virus and influenza virus.
Eigenschaften
CAS-Nummer |
16097-50-0 |
|---|---|
Produktname |
Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- |
Molekularformel |
C6H6F3N3S |
Molekulargewicht |
209.19 g/mol |
IUPAC-Name |
6-methylsulfanyl-2-(trifluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C6H6F3N3S/c1-13-4-2-3(10)11-5(12-4)6(7,8)9/h2H,1H3,(H2,10,11,12) |
InChI-Schlüssel |
POOOPUXEGBEVHY-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=NC(=C1)N)C(F)(F)F |
Kanonische SMILES |
CSC1=NC(=NC(=C1)N)C(F)(F)F |
Synonyme |
6-(Methylthio)-2-(trifluoromethyl)pyrimidin-4-amine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Imidazo[1,2-b]pyridazine hydrochloride](/img/structure/B103525.png)


